Phthalmustine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156250-83-8 |
|---|---|
Molecular Formula |
C14H16Cl2N2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-[2-[bis(2-chloroethyl)amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-5-7-17(8-6-16)9-10-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-4H,5-10H2 |
InChI Key |
WBSOXOXZQOTHHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
Other CAS No. |
156250-83-8 |
Synonyms |
N,N-bis(2-chloroethyl)-2-phthalimidoethylamine phthalmustine |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Phthalmustine
Established Synthetic Pathways for Phthalmustine and its Core Structural Analogues
This compound is a nitrogen mustard derivative of phthalimide (B116566). The synthesis of such compounds often involves the incorporation of the cytotoxic bis(2-chloroethyl)amine (B1207034) group, also known as a nitrogen mustard moiety, into a carrier molecule, in this case, the phthalimide structure. The rationale behind this design is to create a molecule that can selectively target and damage the DNA of cancer cells.
While specific, detailed step-by-step synthetic protocols for this compound are not extensively published in readily available literature, the general synthesis of related phthalimide and naphthalimide mustards has been described. These syntheses typically follow a multi-step process. For instance, the synthesis of related naphthalimide mustards, such as Bromonapmustine and Chloronapmustine, involves a three-step process starting from the corresponding 4-bromo- or 4-chloro-N-(2-hydroxyethyl)-naphthalimide. researchgate.net These intermediates are then converted to the final nitrogen mustard compounds. researchgate.net The antitumor activity of this compound has been evaluated in murine Ehrlich ascites carcinoma (EAC) and sarcoma-180 (S-180) models, demonstrating its potential as an anticancer agent. nih.govresearchgate.net
A plausible synthetic route to this compound would likely involve the reaction of phthalic anhydride (B1165640) with an appropriate amino alcohol, followed by chlorination of the hydroxyl group and subsequent introduction of the second chloroethyl group or direct alkylation of phthalimide with a pre-formed nitrogen mustard synthon.
Another relevant synthetic approach is the synthesis of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of peptides, which involves the acylation of peptides with active esters of N-(2-chloroethyl)-N-nitrosocarbamic acid. nih.gov This highlights a strategy for attaching a reactive chloroethyl group to a larger molecule.
Design and Synthesis of Novel this compound Derivatives and Related Phthalimide Scaffolds
The core phthalimide structure serves as a versatile scaffold for the design and synthesis of novel anticancer agents. tandfonline.com Researchers have explored various modifications to the phthalimide ring and the side chains to enhance efficacy, selectivity, and overcome drug resistance. tandfonline.comresearchgate.net
One approach involves the synthesis of 5'-phthaloylnucleosides, where phthalimides and their sulfur analogues are attached to nucleoside moieties like AZT or 2'-deoxyadenosine (B1664071) via the Mitsunobu reaction. nih.gov Several of these compounds have demonstrated significant anticancer activity. nih.gov
Another strategy focuses on creating hybrid molecules. For example, new phthalimide derivatives have been designed by combining the phthalimide structure with other pharmacologically active motifs such as thiosemicarbazones, thiazolidinones, and thiazoles. nih.gov Similarly, pyrazolylphthalimide derivatives have been synthesized and further modified to create imidazopyrazoles, pyrazolopyrimidines, and pyrazolotriazines containing the phthalimide moiety. tandfonline.comnih.gov
The synthesis of novel phthalic-based tyrosine kinase inhibitors represents another avenue of research. mdpi.com These compounds are designed to target specific signaling pathways involved in cancer cell proliferation. mdpi.com Furthermore, the synthesis of naphthalimide-polyamine conjugates has been explored to create agents that can interact with the p53 pathway, a critical tumor suppressor pathway.
The general synthetic strategies for these novel derivatives often involve multi-step reactions, including:
Condensation reactions: For example, the reaction of phthalic anhydride with various amines to form the core phthalimide structure. tandfonline.com
Cycloaddition reactions: Utilized in the synthesis of 1,2,4-triazolo-alkyl-phthalimide compounds.
Click chemistry: A powerful tool for linking different molecular fragments, as seen in the synthesis of some phthalimide-triazole conjugates.
Heck cross-coupling: Employed for the synthesis of certain thalidomide (B1683933) analogues. tandfonline.com
These synthetic efforts have led to a diverse library of phthalimide-based compounds with potential anticancer properties.
Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds in Preclinical Models
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to develop more potent and selective drugs. nih.govresearchgate.net For phthalimide-based anticancer agents, SAR studies have provided valuable insights into the structural features crucial for their biological activity. tandfonline.comresearchgate.net
Key findings from SAR studies on phthalimide and related naphthalimide derivatives include:
The Phthalimide Ring System: The phthalimide ring itself is often considered an essential pharmacophore for the anticancer activity of these compounds. tandfonline.com
Substituents on the Phthalimide Ring: The nature and position of substituents on the aromatic part of the phthalimide or naphthalimide ring can significantly influence activity. For example, in a series of naphthalimide derivatives, the substitution pattern was found to be critical for their anticancer effects. rjraap.com
The Linker and Side Chain: The chain connecting the phthalimide moiety to other functional groups plays a crucial role. In phenothiazine (B1677639) derivatives, which share some structural similarities in terms of a planar system linked to a side chain, modifications to the linker and the terminal group led to a compound with significantly enhanced activity. nih.gov
A study on novel phthalimide-based analogues identified a derivative with a 3-aminopyrazolone moiety as having the best antimicrobial and antitumor activities, suggesting this specific substitution is highly favorable. tandfonline.comnih.govtandfonline.com In another study on phenothiazine derivatives, SAR analysis led to a potent ferroptosis inhibitor, highlighting the power of systematic structural modification. nih.gov
For this compound specifically, its antitumor activity in preclinical models, such as the Ehrlich ascites carcinoma and sarcoma-180, confirms the efficacy of the core structure. nih.gov The marked inhibition of tumor growth and increased host survival observed in these studies underscore the potential of this compound. nih.gov Further SAR studies focusing on fine-tuning the structure of this compound could lead to the development of derivatives with improved therapeutic indices.
Preclinical Pharmacological Evaluation of Phthalmustine
In Vitro Anti-Proliferative and Cytotoxic Activity Studies
In vitro assays are fundamental in the early stages of drug discovery to assess the direct effects of a compound on cancer cells. thermofisher.com These studies provide initial insights into a compound's potential efficacy and mechanism of action. wikipedia.org
Characterization of Phthalmustine Efficacy in Various Cancer Cell Lines
The cytotoxic and anti-proliferative activities of a compound are often evaluated across a panel of cancer cell lines to understand its spectrum of activity. nih.gov Phthalimide (B116566) derivatives, the class of compounds to which this compound belongs, have shown promise as anticancer agents. utrgv.edu While specific data on this compound's efficacy across a wide range of human cancer cell lines from the provided search results is limited, the evaluation of related phthalimide derivatives provides context. For instance, a study on 43 phthalimide derivatives against HeLa, 4T1, and HepG2 cell lines demonstrated that certain compounds exhibited significant anti-proliferative activity. utrgv.edu Another study noted that some sulphonylhydrazones of phthalimido acetaldehyde, which share the phthalimido carrier moiety with this compound, did not show significant tumor specificity in in vitro screenings against human tumor cell lines. zenodo.org However, one compound from this series did show marginal cytotoxic effect against Ehrlich Ascites Carcinoma (EAC) cells in vitro. zenodo.org
Table 1: In Vitro Efficacy of Related Phthalimide Derivatives
| Compound Class | Cancer Cell Lines Tested | Observed Activity |
|---|---|---|
| Phthalimide Derivatives (43 compounds) | HeLa, 4T1, HepG2 | Some compounds showed significant anti-proliferative activity against HeLa and 4T1 cells. utrgv.edu |
| Sulphonylhydrazones of Phthalimido Acetaldehyde | Human Tumor Cell Lines | Generally lacked tumor specificity. zenodo.org |
| Sulphonylhydrazones of Phthalimido Acetaldehyde | Ehrlich Ascites Carcinoma (EAC) | One compound showed marginal cytotoxic effect. zenodo.org |
Cellular Pathway Perturbations Induced by this compound (e.g., Cell Cycle Arrest, Apoptosis Induction)
The investigation into how a compound affects cellular processes is crucial to understanding its mechanism of action. nih.gov Studies on this compound have indicated that it impacts DNA synthesis in tumor cells. nih.gov This was demonstrated by the compound's ability to affect the incorporation of radioactive thymidine (B127349), a marker for DNA replication. nih.gov This suggests that this compound may interfere with the cell cycle, potentially leading to cell cycle arrest and subsequent cell death.
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. phytopharmajournal.com While direct studies detailing this compound's role in apoptosis induction are not extensively covered in the provided results, the broader class of phthalimide derivatives has been shown to induce apoptosis in cancer cells. nlk.cz For example, some triterpenoid (B12794562) pyrones modified with phthalimide moieties were found to induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by the activation of caspase-3 and cleavage of PARP. nlk.cz Furthermore, other anticancer agents have been shown to induce apoptosis in Dalton's Lymphoma Ascites cells through the activation of caspase-3. researchgate.net
In Vivo Efficacy Assessments in Murine Tumor Models
In vivo studies using animal models are a critical step in preclinical drug development, providing information on a compound's efficacy and its effects on a whole organism. mdpi.com
Evaluation of Tumor Inhibitory Effects in Ascitic Lymphoma Models (e.g., Dalton's Ascitic Lymphoma, Ehrlich Ascites Carcinoma)
This compound has demonstrated significant antitumor activity in murine ascitic lymphoma models. In mice bearing Dalton's Ascitic Lymphoma (DLA), treatment with this compound resulted in a marked inhibition of tumor growth and a significant improvement in host survival. nih.govcancerresgroup.usdntb.gov.ua Similarly, studies using the Ehrlich Ascites Carcinoma (EAC) model also showed that this compound induced marked tumor growth inhibition and substantially prolonged the survival of the host, even showing curative effects at optimal doses. sav.sknih.govnlk.cz
Table 2: In Vivo Efficacy of this compound in Ascitic Lymphoma Models
| Murine Model | Key Findings |
|---|---|
| Dalton's Ascitic Lymphoma (DLA) | Significant restraint of tumor growth, marked improvement in host survival. nih.govcancerresgroup.us |
| Ehrlich Ascites Carcinoma (EAC) | Marked inhibition of tumor growth, substantial prolongation of host survival, curative effect at optimal dose. sav.sknih.gov |
Assessment of this compound Activity in Murine Solid Tumor Models (e.g., Sarcoma-180)
The efficacy of this compound has also been evaluated in a murine solid tumor model, Sarcoma-180 (S-180). sav.sknih.govnlk.cz In this model, this compound demonstrated a notable tumor inhibitory effect. sav.sknih.gov The use of solid tumor models is important for assessing the potential of a drug against non-hematological cancers. nih.gov
Mechanistic Investigations of Phthalmustine S Biological Action
Elucidation of Molecular Targets and Binding Interactions at the Cellular Level
As a nitrogen mustard derivative, the primary molecular target of Phthalmustine is DNA. nih.govoncohemakey.com The mechanism of action involves the formation of highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA bases. cuni.cz This process, known as alkylation, disrupts the normal function and integrity of the DNA molecule. medchemexpress.com
The alkylation process initiated by nitrogen mustards is typically bifunctional, meaning a single drug molecule can react with two different sites on the DNA. oncohemakey.com This begins with the formation of a reactive species, which then performs an initial, rapid alkylation to create a monofunctional DNA adduct. oncohemakey.comcuni.cz This initial adduct can then undergo a second reaction, leading to the formation of a cross-link. cuni.cz
The most common site for alkylation by these agents is the N7 position of guanine (B1146940) bases. oncohemakey.comcuni.cz The formation of covalent bonds at the nucleophilic centers of two different bases results in the creation of cross-links. oncohemakey.com These can be either intrastrand (on the same DNA strand) or, more commonly for alkylating agents, interstrand (between opposite DNA strands). oncohemakey.com Interstrand cross-links are particularly effective at inducing cell death, being estimated as 100-fold more cytotoxic than monofunctional adducts. oncohemakey.com The formation of these lesions, such as guanine-guanine cross-links, physically prevents the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription. oncohemakey.commedchemexpress.com
DNA Damage and Repair Pathway Modulation by this compound
The DNA lesions induced by this compound, particularly interstrand cross-links, represent a severe form of DNA damage that activates a complex network of cellular surveillance and repair mechanisms known as the DNA Damage Response (DDR). oncohemakey.commdpi.com The DDR's primary function is to detect the DNA lesions, signal their presence, and mediate their repair to maintain genomic integrity. mdpi.comuniud.it
Upon detection of DNA damage, the cell cycle is often arrested at specific checkpoints (e.g., G1/S or G2/M) to provide time for repair before the damage can be permanently fixed as a mutation during DNA replication or cause errors in chromosome segregation during mitosis. oncohemakey.commdpi.com Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to double-strand breaks and single-strand breaks, respectively, initiating signaling cascades that control these checkpoints. mdpi.comnih.gov
Cells employ several major pathways to repair the types of damage caused by alkylating agents:
Base Excision Repair (BER): This pathway primarily deals with smaller base lesions and single-strand breaks. uniud.itsigmaaldrich.com
Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts. uniud.itnih.gov
Homologous Recombination (HR): This is a high-fidelity pathway that repairs double-strand breaks and interstrand cross-links, primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available to use as a template. mdpi.comfrontiersin.org The repair of interstrand cross-links is a complex process that involves elements of NER, HR, and other factors.
Non-Homologous End Joining (NHEJ): This pathway is the primary mechanism for repairing double-strand breaks throughout the cell cycle, particularly in the G1 phase, by directly ligating the broken DNA ends. mdpi.comfrontiersin.org
If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis, to eliminate the compromised cell. oncohemakey.comnih.gov The activation of apoptosis following irreparable DNA damage is often mediated by the p53 tumor suppressor protein, which can be phosphorylated and activated by kinases like ATM and ATR. nih.govresearchgate.net
Cellular Signaling Pathway Interventions (e.g., Kinase Modulation, Transcription Regulation)
The cellular response to the DNA damage induced by this compound involves the intricate modulation of multiple signaling pathways that go beyond the direct DNA repair machinery. These pathways influence cell fate decisions, including cell cycle arrest, senescence, and apoptosis.
Kinase Modulation: The DNA damage response is heavily reliant on the activation of protein kinases. The master kinases ATM and ATR phosphorylate a multitude of downstream targets to orchestrate the cellular response. mdpi.com This includes the checkpoint kinases CHK1 and CHK2, which in turn phosphorylate other proteins to enforce cell cycle arrest. mdpi.com Furthermore, other stress-activated kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK and p38), can be activated by genotoxic stress. mdpi.com Activation of the JNK and p38 pathways, for instance, can contribute to the induction of apoptosis in response to cellular damage. mdpi.com The ultimate cellular outcome depends on the specific context and the integration of signals from these various kinase cascades. mdpi.comnih.gov
Transcription Regulation: Gene expression programs are profoundly altered in response to DNA damage. This is controlled by transcription factors, which are proteins that bind to specific DNA sequences to either activate or repress gene transcription. nih.govbioninja.com.ausenecalearning.com The activity of these transcription factors is tightly regulated by cellular signals, often through post-translational modifications like phosphorylation. nih.gov A key transcription factor in the DNA damage response is p53. nih.gov Upon activation, p53 binds to the promoter regions of a wide array of target genes that are involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis. mdpi.comnih.gov Other transcription factors are also involved, integrating external and internal signals to reconfigure cellular physiology in response to the stress induced by compounds like this compound. nih.govnih.gov
Preclinical Studies of Immunomodulatory Effects and Host-Tumor Interactions
Preclinical studies are essential for evaluating the antitumor activity of new compounds and for understanding their interactions within a complete biological system. nih.govmdpi.com Such studies on this compound have been performed in murine tumor models, providing insights into its efficacy and effects on the host. nih.gov The use of animal models allows for the observation of complex interactions between the drug, the tumor, and the host's immune system, which cannot be fully replicated in cell culture. gencat.catresearchgate.net
In a study utilizing murine Ehrlich ascites carcinoma (EAC) and sarcoma-180 (S-180) models, this compound demonstrated significant tumor-inhibitory effects. nih.gov It was shown to markedly inhibit tumor growth and substantially prolong the survival of the host animals. nih.gov
| Preclinical Model | Key Findings with this compound Treatment | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Marked inhibition of tumor growth, substantial prolongation of host survival. | nih.gov |
| Sarcoma-180 (S-180) | Marked inhibition of tumor growth, substantial prolongation of host survival. | nih.gov |
Furthermore, many conventional chemotherapeutic agents, including alkylating agents, are now recognized to have immunomodulatory properties. frontiersin.org They can influence the tumor microenvironment by, for example, depleting immunosuppressive cell populations such as regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs). frontiersin.org This can relieve the suppression of antitumor immune responses and potentially enhance the efficacy of the treatment. frontiersin.org While specific immunomodulatory effects of this compound have not been detailed, its action as a chemotherapeutic agent suggests it could influence the intricate crosstalk between tumor cells and host immune cells. gencat.catfrontiersin.org The evaluation of such host-tumor interactions is a critical component of preclinical cancer research. scribd.comous-research.no
Mechanisms of Acquired and Intrinsic Resistance to Phthalmustine
Cellular Adaptive Responses to Phthalmustine Exposure in In Vitro Models
In the laboratory setting, cancer cell lines provide a fundamental tool for investigating the adaptive responses that lead to drug resistance. When exposed to gradually increasing concentrations of this compound, cancer cells can develop resistance through a process of selective pressure and adaptation. While specific studies detailing the comprehensive adaptive responses to this compound are limited in publicly accessible literature, general principles of cellular adaptation to cytotoxic agents can be inferred.
These adaptive responses often involve a global reprogramming of cellular transcription and metabolism. Cells that survive initial this compound treatment may exhibit altered gene expression profiles that favor survival and proliferation in the presence of the drug. This transcriptional plasticity allows a subset of cells to adapt to the novel challenge presented by this compound, leading to the emergence of a resistant population over time.
Table 1: General Cellular Adaptive Responses to Chemotherapeutic Stress in In Vitro Models
| Adaptive Mechanism | Description | Potential Relevance to this compound Resistance |
| Transcriptional Reprogramming | Alterations in the expression of a wide array of genes that govern cell survival, proliferation, and drug metabolism pathways. | Surviving cells may upregulate genes associated with drug efflux, DNA repair, or anti-apoptotic pathways, while downregulating pro-apoptotic genes. |
| Metabolic Rewiring | Changes in cellular metabolic pathways to support survival and growth in the presence of the drug. | Cells might alter their energy metabolism to counteract the stress induced by this compound. |
| Selection of Pre-existing Resistant Clones | The inherent heterogeneity of a tumor cell population may include a small fraction of cells with pre-existing resistance mechanisms. | This compound treatment would eliminate sensitive cells, allowing for the outgrowth of these resistant clones. |
Role of Efflux Pumps and Drug Metabolism Enzymes (e.g., Glutathione (B108866) S-transferase) in Resistance
A primary mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs is through the active removal of the drug from the cell's interior or its metabolic inactivation.
Glutathione S-transferase (GST): The Glutathione S-transferase (GST) family of enzymes plays a crucial role in cellular detoxification. nih.gov These enzymes catalyze the conjugation of glutathione (GSH) to various electrophilic compounds, including many chemotherapeutic agents. nih.govpharmafeatures.com This conjugation reaction typically results in the formation of a more water-soluble and less toxic compound that can be more easily eliminated from the cell. nih.govpharmafeatures.com Overexpression of GSTs is a well-documented mechanism of resistance to alkylating agents and other drugs. nih.govpharmafeatures.com Given the chemical nature of many anticancer compounds, it is plausible that elevated GST activity could contribute to this compound resistance by facilitating its detoxification. nih.gov
Table 2: Key Players in Drug Efflux and Metabolism
| Protein/Enzyme Family | Function | Implication in Drug Resistance |
| ABC Transporters (e.g., P-glycoprotein) | ATP-dependent efflux of a broad range of substrates from the cell. | Increased expression can lead to multidrug resistance by reducing intracellular drug accumulation. |
| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to xenobiotics, leading to their detoxification. nih.govpharmafeatures.com | Overexpression can enhance the metabolic inactivation of chemotherapeutic agents, contributing to resistance. nih.govpharmafeatures.com |
Strategies to Overcome Preclinical Resistance Mechanisms
Overcoming drug resistance is a central goal of preclinical cancer research. Several strategies are being investigated to counteract the mechanisms described above.
Combination Therapies: The use of multiple drugs with different mechanisms of action can reduce the likelihood of resistance emerging. nih.gov For instance, combining a primary cytotoxic agent with an inhibitor of a specific resistance mechanism, such as an efflux pump inhibitor, can restore drug sensitivity. nih.gov
Targeted Therapies: Developing drugs that specifically target the molecular alterations driving resistance can be an effective approach. This requires a thorough understanding of the specific genetic or epigenetic changes in the resistant cells.
Nanotechnology-based Drug Delivery: Nanoparticles can be engineered to deliver drugs directly to cancer cells, potentially bypassing efflux pump-mediated resistance and increasing the intracellular drug concentration. nih.gov
Epigenetic Modulators: Drugs that target epigenetic enzymes, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, can potentially reverse epigenetic changes that contribute to drug resistance and re-sensitize cells to chemotherapy.
Table 3: Preclinical Strategies to Mitigate Drug Resistance
| Strategy | Description | Example |
| Combination Therapy | Co-administration of two or more therapeutic agents. nih.gov | Combining a chemotherapeutic drug with an inhibitor of a drug efflux pump. nih.gov |
| Targeted Protein Degradation | Use of molecules to induce the degradation of proteins that drive resistance. | Development of PROTACs (proteolysis-targeting chimeras) against resistance-mediating proteins. |
| Novel Drug Delivery Systems | Encapsulating drugs in carriers to improve their delivery and overcome resistance mechanisms. nih.gov | Liposomal formulations to enhance drug accumulation in tumor tissues. |
| Immunotherapy | Harnessing the immune system to target and eliminate resistant cancer cells. nih.gov | Use of immune checkpoint inhibitors in combination with chemotherapy. nih.gov |
Preclinical Combination Strategies Involving Phthalmustine
Rationale for Multi-Agent Combinations in Preclinical Cancer Models
The use of multi-agent combinations in preclinical cancer models is grounded in the strategic goal of enhancing therapeutic efficacy beyond what can be achieved with single-agent treatments. This approach is predicated on several key principles. By targeting multiple, distinct cellular pathways simultaneously, combination therapies can preemptively counter the development of drug resistance, a common cause of treatment failure. Cancer cells can adapt to a single therapeutic agent by upregulating alternative survival pathways; a multi-pronged attack makes such adaptation significantly more difficult.
Furthermore, combining agents can lead to synergistic or additive effects, where the combined therapeutic impact is greater than the sum of the individual effects of each drug. This can allow for the use of lower doses of each component, potentially reducing toxicity while maintaining or even increasing anti-tumor activity. Preclinical models, including both in vitro cell cultures and in vivo animal studies, are essential for identifying these effective combinations and understanding the underlying mechanisms of their enhanced activity before they can be considered for clinical translation.
Synergistic Effects of Phthalmustine with Other Anti-Cancer Agents in In Vitro and In Vivo Settings
Currently, publicly available scientific literature lacks specific studies detailing the synergistic effects of this compound when combined with other anti-cancer agents in either in vitro or in vivo settings. Research has focused on its efficacy as a standalone compound. One of the primary studies on this compound, a compound featuring an N-mustard group attached to a phthalimide (B116566) ethyl chain, evaluated its anti-cancer properties in a murine model with Dalton's ascitic lymphoma. nih.gov This research demonstrated that this compound was effective in significantly inhibiting tumor growth and improving host survival as a monotherapy. nih.gov The study noted that the compound's mechanism of action involves the inhibition of DNA synthesis in tumor cells. nih.gov
While the principles of combination therapy are well-established in oncology, specific data on this compound's interactions with other chemotherapeutic or targeted agents, including any potential for synergistic, additive, or antagonistic effects, have not been reported in the reviewed literature. Such studies would be a necessary next step in the preclinical development of this compound.
Optimization of Sequential Dosing and Schedule-Dependent Interactions in Preclinical Systems
Information regarding the optimization of sequential dosing and the schedule-dependent interactions of this compound in combination with other agents is not available in the current body of scientific literature. The foundational study on this compound focused on its effects as a single agent against Dalton's ascitic lymphoma in mice. nih.gov
The investigation of schedule dependency is a critical component of preclinical combination therapy research. The sequence and timing of drug administration can dramatically influence both the efficacy and toxicity of a combination regimen. For instance, one agent might be used to prime cancer cells, making them more susceptible to a second agent. However, without specific preclinical studies combining this compound with other drugs, no data exists to guide the development of an optimized dosing schedule. Future research would need to systematically evaluate different sequences and intervals between the administration of this compound and potential partner agents to determine the most effective and least toxic approach.
Advanced Drug Delivery Research Concepts for Phthalmustine
Novel Formulation Strategies for Enhanced Preclinical Delivery
To improve the effectiveness of Phthalmustine in preclinical studies, researchers are focusing on advanced formulation strategies like nanoparticle-based systems and liposomal formulations. These methods aim to overcome challenges such as the drug's poor solubility and to enhance its delivery to target tissues.
Nanoparticle-based Systems: These systems are gaining attention for their ability to carry therapeutic agents effectively. immunologyresearchjournal.com For hydrophobic drugs like this compound, nanoparticles offer a way to improve solubility and control the release of the drug. immunologyresearchjournal.com Surface modifications can increase their solubility in water and allow for the attachment of molecules that target specific cells. immunologyresearchjournal.com An ideal size for these drug-delivering nanoparticles is between 90 and 150 nm. immunologyresearchjournal.com By encapsulating this compound, these nanoparticles can protect it from degradation in the body and release it in a programmed manner. immunologyresearchjournal.com
Liposomal Formulations: Liposomes are microscopic, hollow spheres made of lipids that can carry both water-soluble and fat-soluble drugs. rjtcsonline.comuu.se This makes them a versatile option for drug delivery. nih.govdovepress.com Encapsulating drugs in liposomes can improve their stability, increase the amount of drug that can be loaded, and control the drug's release. nih.govdovepress.com Surface modifications, such as PEGylation (the addition of polyethylene (B3416737) glycol), can help liposomes circulate in the bloodstream longer and target specific tissues, which can lead to better therapeutic results and fewer side effects. immunologyresearchjournal.comnih.gov Liposomal formulations can reduce drug aggregation, which can in turn maintain the drug's effectiveness. nih.gov
Table 1: Comparison of Nanoparticle and Liposomal Delivery Systems
| Feature | Nanoparticle-based Systems | Liposomal Formulations |
|---|---|---|
| Composition | Polymers, metals (e.g., gold), or lipids | Phospholipids and cholesterol |
| Drug Loading | High capacity for hydrophobic drugs | Can carry both hydrophilic and lipophilic drugs |
| Key Advantages | High biocompatibility, programmed release, enhanced photoluminescence immunologyresearchjournal.com | Biocompatible, biodegradable, can merge with cell membranes for direct drug delivery rjtcsonline.comdovepress.com |
| Targeting | Can be surface-modified with ligands for active targeting immunologyresearchjournal.com | Can be PEGylated for prolonged circulation and can have ligands attached for targeting immunologyresearchjournal.comnih.gov |
| Release Mechanisms | Can be designed for programmed or triggered release immunologyresearchjournal.com | Can be engineered for stimuli-responsive release (e.g., pH, temperature) nih.gov |
Theoretical and Preclinical Approaches to Targeted Delivery of this compound
Targeted delivery aims to concentrate this compound at the site of disease, such as a tumor, thereby increasing its effectiveness while minimizing harm to healthy tissues. Preclinical research is exploring several strategies to achieve this. nih.govnih.gov
Passive Targeting: This approach relies on the natural tendency of nanoparticles to accumulate in tumor tissue due to the leaky blood vessels and poor lymphatic drainage commonly found in tumors. This phenomenon is known as the enhanced permeability and retention (EPR) effect. While this is a foundational concept, some research suggests that active transport mechanisms may play a more significant role in nanoparticle delivery to tumors. frontiersin.org
Active Targeting: This strategy involves modifying the surface of the drug carrier (like a nanoparticle or liposome) with molecules, known as ligands, that bind to specific receptors on the surface of target cells. nih.gov This receptor-mediated approach enhances the uptake of the drug by the intended cells, improving specificity and safety. frontiersin.orgnih.gov For example, in preclinical studies for glioma, nanoparticles have been designed to bind to receptors that are abundant on brain cancer cells. frontiersin.org Different types of ligands, such as peptides, antibodies, and small molecules, can be used depending on the target. nih.gov
Another innovative approach in preclinical stages involves using focused ultrasound to temporarily increase the permeability of tissues, allowing for better delivery of therapeutics to solid tumors. nih.gov Gene therapy vectors are also being explored in preclinical models to achieve targeted delivery of therapeutic agents to the peripheral nervous system. nih.gov
Methodologies for Investigating Drug Transport and Distribution in Preclinical Models
Evaluating how a drug and its delivery system move through and are distributed within a living organism is critical in preclinical research. Various analytical and imaging methods are employed for this purpose.
Biodistribution Studies: In preclinical animal models, researchers investigate where the drug accumulates after administration. aviadobio.com For instance, studies with nanoparticle-based therapies have shown accumulation in organs like the liver and spleen. nih.gov These studies are crucial for understanding the safety and targeting efficiency of a new formulation. For example, a preclinical study of a gene therapy agent showed broad distribution in the brain after direct injection, with no detection in the liver or serum, suggesting minimal off-target effects. aviadobio.com
Analytical Methods: To quantify the amount of a drug or its metabolites in biological samples like tissues, blood, or urine, highly sensitive analytical techniques are used. nih.govnih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard methods for this purpose. nih.govnih.govcdc.gov These techniques involve extracting the compound from the sample, separating it from other substances, and then detecting and measuring it. nih.gov Sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, are often necessary to concentrate the analyte and remove interfering substances. cdc.gov The choice of method depends on the required sensitivity, precision, and the nature of the sample. nih.gov
Future Directions and Emerging Research Avenues for Phthalmustine
Development of Next-Generation Phthalmustine Analogues with Improved Preclinical Profiles
The development of new chemical entities with enhanced efficacy and reduced toxicity is a cornerstone of medicinal chemistry. For this compound, a compound featuring a phthalimide (B116566) moiety linked to a nitrogen mustard, future efforts will likely concentrate on the synthesis and evaluation of novel analogues with superior preclinical characteristics. The phthalimide scaffold is a versatile pharmacophore, known for its role in a wide array of biological activities, including anticancer properties. mdpi.comucl.ac.uk
Strategies for developing next-generation analogues may involve:
Alteration of the Alkylating Moiety: The nitrogen mustard component is responsible for the alkylating action of this compound. oncohemakey.com Modifications to this part of the molecule could aim to enhance its selectivity for cancer cells, thereby reducing off-target effects and systemic toxicity. mdpi.com For instance, coupling the alkylating agent with steroids has been explored to improve the therapeutic profile by leveraging steroid receptors for selective uptake. mdpi.com
Conjugation with Targeting Ligands: To improve specificity, this compound analogues could be conjugated with molecules that target receptors overexpressed on cancer cells. This approach aims to deliver the cytotoxic payload more directly to the tumor site, minimizing damage to healthy tissues. mdpi.com
The goal of these synthetic endeavors is to create analogues with an improved therapeutic index—a better balance between efficacy and toxicity. Preclinical evaluation of these new compounds would involve rigorous testing of their antiproliferative activity against various cancer cell lines and assessment of their safety profiles.
Table 1: Potential Strategies for this compound Analogue Development
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Substituent addition to the phthalimide core | Modulate physicochemical properties (lipophilicity, electronics) | Enhanced cell permeability, improved target binding |
| Alteration of the nitrogen mustard group | Modify reactivity and selectivity | Reduced systemic toxicity, increased cancer cell specificity |
| Conjugation to targeting moieties (e.g., peptides, antibodies) | Direct the drug to cancer cells | Increased therapeutic efficacy, minimized off-target effects |
| Creation of prodrugs | Improve pharmacokinetic properties | Better bioavailability and targeted release of the active agent |
Integration of Omics Technologies for Deeper Mechanistic Insights into this compound Action
To fully understand how this compound exerts its effects at a molecular level, the integration of "omics" technologies is indispensable. These high-throughput approaches provide a global view of cellular processes and can uncover novel mechanisms of drug action, identify biomarkers for patient stratification, and reveal pathways of drug resistance.
Proteomics: The large-scale study of proteins can reveal how this compound treatment alters the cellular proteome. plos.org Mass spectrometry-based proteomic analysis of cancer cells treated with this compound could identify specific proteins and signaling pathways that are modulated by the drug. mdpi.com This information is crucial for understanding its mechanism of action and for identifying potential biomarkers of response or resistance. nih.govaging-us.com For example, proteomic profiling could reveal changes in proteins involved in DNA repair, apoptosis, and cell cycle regulation, which are expected targets for an alkylating agent. nih.gov
Metabolomics: This field involves the comprehensive analysis of metabolites within a biological system. Metabolomic profiling can provide a snapshot of the metabolic state of cancer cells following this compound treatment, highlighting alterations in key metabolic pathways such as glycolysis or amino acid metabolism that are critical for tumor growth. plos.org
Genomics and Transcriptomics: These technologies analyze an organism's complete set of DNA and RNA transcripts, respectively. They can be used to identify genetic mutations or gene expression signatures that correlate with sensitivity or resistance to this compound. This knowledge can aid in identifying patient populations most likely to benefit from the drug and in developing combination therapies to overcome resistance. pharmafeatures.com
By integrating data from these different omics layers, researchers can construct a more complete picture of this compound's biological effects, paving the way for more personalized and effective therapeutic strategies. researchgate.net
Exploration of this compound in Novel Preclinical Disease Models and Indications
The predictive value of preclinical models is a critical factor in the successful translation of cancer drugs from the laboratory to the clinic. nih.govnumberanalytics.com While this compound has been evaluated in models such as Dalton's Lymphoma, a transplantable T-cell lymphoma in mice, future research should expand to more sophisticated and clinically relevant model systems. cancerresgroup.uscancerresgroup.usresearchgate.netscribd.com
Future preclinical modeling for this compound could include:
Patient-Derived Xenografts (PDX): These models, created by implanting tumor tissue from a patient into an immunodeficient mouse, are known to better retain the molecular and phenotypic characteristics of the original human tumor. triconference.com Testing this compound in a panel of PDX models representing different cancer types could provide more predictive data on its efficacy. worldpreclinicalcongress.com
Organoids and 3D Cell Cultures: Three-dimensional (3D) cell culture models, including organoids, more accurately mimic the complex cell-cell and cell-matrix interactions of an in vivo tumor microenvironment compared to traditional 2D cell cultures. numberanalytics.cominnovationnewsnetwork.com These models can be used for higher-throughput screening of this compound analogues and for studying mechanisms of action in a more physiologically relevant context. harvard.edu
Genetically Engineered Mouse Models (GEMMs): GEMMs, which are engineered to carry specific cancer-causing mutations, allow for the study of tumor development in an immunocompetent host, which is crucial for evaluating the interplay between the drug, the tumor, and the immune system. huborganoids.nl
Humanized Mouse Models: To study the interaction of this compound with the human immune system, researchers can use mice engrafted with human immune cells. These models are particularly valuable for assessing immunomodulatory effects of cancer therapies. worldpreclinicalcongress.com
Beyond its current focus on cancer, the biological activities of the phthalimide scaffold suggest that this compound or its analogues could be explored for other indications. Phthalimide derivatives have shown a range of activities, including anti-inflammatory and immunomodulatory effects. mdpi.com This opens the possibility of investigating this compound in preclinical models of inflammatory or autoimmune diseases.
Computational and In Silico Modeling Approaches for this compound Research and Drug Discovery
Computational methods are increasingly used to accelerate the drug discovery process by predicting the properties and activities of chemical compounds, thereby reducing the time and cost associated with synthesizing and testing new molecules. mdpi.compsu.edu
For this compound research, these approaches can be applied in several ways:
Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a target protein. researchgate.netnih.gov Molecular docking studies could be used to screen virtual libraries of this compound analogues against known cancer targets, such as DNA or DNA repair enzymes, to prioritize compounds with the highest predicted binding affinity for synthesis and experimental testing. scielo.org.mxnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netarkat-usa.org A QSAR study on this compound analogues could identify the key structural features that are most important for its anticancer activity, guiding the design of more potent derivatives. psu.eduijcrr.comthaiscience.info
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used to search databases for other molecules with a similar arrangement, potentially leading to the discovery of novel scaffolds with similar activity. scielo.org.mx
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net These predictions can help to identify analogues with potentially unfavorable pharmacokinetic or toxicity profiles early in the discovery process.
Table 2: Application of In Silico Methods in this compound Research
| Computational Method | Purpose | Example Application for this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target | Screening analogues against DNA or DNA repair enzymes. nih.govscielo.org.mx |
| QSAR | Relate chemical structure to biological activity | Identifying key structural features for anticancer potency. researchgate.netarkat-usa.org |
| Pharmacophore Modeling | Identify essential features for activity | Discovering novel chemical scaffolds with similar activity. scielo.org.mx |
| ADMET Prediction | Assess drug-like properties | Early-stage filtering of analogues with poor pharmacokinetic profiles. researchgate.net |
Translatability Challenges of Preclinical this compound Research to Advanced Therapeutic Concepts
A significant hurdle in oncology drug development is the high failure rate of promising preclinical candidates in human clinical trials. nih.govmdpi.com This "translational gap" stems from a variety of factors that must be carefully considered for the future development of this compound. numberanalytics.comnih.gov
Key translatability challenges include:
Limitations of Preclinical Models: As discussed, traditional preclinical models often fail to fully recapitulate the complexity of human cancer, particularly tumor heterogeneity and the tumor microenvironment. numberanalytics.comnih.gov While newer models like PDXs and organoids offer improvements, they still have limitations. nih.govharvard.edu The response of this compound in these models may not always be predictive of its effect in patients.
Species-Specific Differences: Pharmacokinetic and pharmacodynamic properties of a drug can differ significantly between animal models and humans. pharmafeatures.com The metabolism of this compound and its toxicity profile may vary, leading to unexpected outcomes in clinical trials.
Tumor Heterogeneity: Cancers are highly heterogeneous, both between patients (inter-tumor heterogeneity) and within a single tumor (intra-tumor heterogeneity). A response observed in a specific preclinical model may not be generalizable to all patients with that cancer type. numberanalytics.comnih.gov
Biomarker Development: The lack of validated biomarkers to predict which patients are most likely to respond to this compound can make clinical trial design challenging and reduce the chances of observing a significant therapeutic effect. numberanalytics.comaacrjournals.org
Regulatory Hurdles: The path from preclinical research to clinical approval is long and requires rigorous demonstration of safety and efficacy that meets the standards of regulatory agencies. numberanalytics.com
To overcome these challenges, future research on this compound should emphasize the use of a diverse and robust portfolio of preclinical models, incorporate biomarker studies early in the development process, and adhere to rigorous experimental design and reporting standards to improve reproducibility. nih.govnumberanalytics.com A "reverse translation" approach, where insights from clinical observations are used to inform and refine preclinical research, could also help to bridge the translational gap. pharmafeatures.com
Q & A
Q. How can researchers mitigate bias when interpreting conflicting efficacy data from this compound trials?
Q. What frameworks guide the integration of omics data (e.g., transcriptomics, proteomics) into this compound’s mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
